molecular formula C19H22FNO3 B2737288 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid CAS No. 352458-05-0

2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid

Cat. No.: B2737288
CAS No.: 352458-05-0
M. Wt: 331.387
InChI Key: YUFSHYRSVIKQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid (PubChem CID 2834333) is a synthetic compound of significant interest in medicinal chemistry research, designed by incorporating the robust adamantane pharmacophore . The adamantane cage is a key structural component in several approved therapeutic agents, valued for its ability to enhance metabolic stability and bioavailability due to its lipophilic nature . This rigid backbone is coupled with a fluorophenylformamido group, a motif often explored to fine-tune electronic properties and biological activity. Researchers are particularly interested in such hybrid structures for developing novel agents against resistant pathogens and cancer cell lines. The primary research applications of this compound are investigated in the context of its potential antibacterial, antifungal, and anti-proliferative activities. Adamantane-linked molecular frameworks have demonstrated potent broad-spectrum activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as pathogenic fungi like Candida albicans . Furthermore, adamantane-based derivatives have shown promising results as anti-proliferative agents against a panel of human tumor cell lines, with mechanisms that can involve enzyme inhibition at active sites such as SIRT1 . This compound is intended for research purposes only, specifically for in vitro biological screening and as a key intermediate in organic synthesis for the development of novel pharmaceutical candidates. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-(1-adamantyl)-2-[(4-fluorobenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c20-15-3-1-14(2-4-15)17(22)21-16(18(23)24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,16H,5-10H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFSHYRSVIKQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid typically involves the following steps:

    Formation of the Adamantane Derivative: Starting with adamantane, various functional groups can be introduced through halogenation or other substitution reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formamido Group Addition: The formamido group can be added through an amidation reaction, often using formic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.

    Reduction: Reduction reactions could target the formamido group.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in materials science or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The adamantane moiety is known for its ability to enhance lipophilicity and membrane permeability, which could influence the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Key Observations:

Fluorine’s electronegativity may enhance binding to hydrophobic pockets, while hydroxyl groups increase solubility .

Heterocyclic Modifications : Piperazine () and morpholine () substituents introduce nitrogen atoms, enabling ionic interactions absent in the target compound. These modifications are critical for CNS penetration or solubility .

Biological Activity

2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid is a synthetic organic compound characterized by an adamantane moiety and a 4-fluorophenyl group. This unique structural composition suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a rigid adamantane structure which enhances its stability and lipophilicity. The presence of the fluorophenyl group is significant due to the electron-withdrawing nature of fluorine, which can influence the compound’s pharmacological properties.

Table 1: Structural Features of this compound

ComponentDescription
Adamantane moietyProvides rigidity and stability
Fluorophenyl groupEnhances biological activity through electron withdrawal
Formamido groupPotential for interaction with biological targets

The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes. The adamantane structure is known to enhance membrane permeability, facilitating access to intracellular targets.

Potential Targets

  • Sigma Receptors : Recent studies indicate that adamantane derivatives can act as sigma receptor ligands, which are implicated in various neurological disorders and cancer therapies .
  • Enzymatic Interactions : The compound may modulate enzyme activity, influencing metabolic pathways relevant to disease processes.

Biological Activity Studies

Research has focused on the synthesis and evaluation of adamantane-based compounds for their biological activities, particularly against cancer cell lines expressing sigma receptors.

Case Study: Sigma-2 Receptor Ligands
In a study by Alamri et al., several adamantane-based compounds were synthesized and tested for their binding affinity to sigma receptors. Molecular docking simulations suggested that these compounds could effectively bind to the sigma-2 receptor, with some derivatives showing comparable affinity to established ligands .

Table 2: Biological Activity Data from Sigma-2 Receptor Studies

Compound NameBinding Affinity (Ki)Selectivity (σ1/σ2)
Reference Sigma-2 Ligand16 nMHigh
This compoundTBDTBD

Applications in Medicinal Chemistry

The unique properties of this compound suggest several potential applications:

  • Anticancer Agents : Due to its interaction with sigma receptors, it may serve as a lead compound in developing anticancer therapies.
  • Drug Delivery Systems : The adamantane moiety's lipophilicity can enhance drug stability and bioavailability, making it suitable for incorporation into drug delivery systems .

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